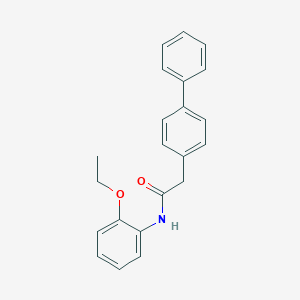![molecular formula C19H19N3O B359876 N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide CAS No. 93669-21-7](/img/structure/B359876.png)
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide is a compound that features an imidazole ring attached to a phenylbenzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Métodos De Preparación
The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of imidazole with a suitable benzamide derivative. One common method involves the use of N-(3-aminopropyl)-imidazole, which is reacted with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can form hydrogen bonds and π-π interactions with nucleic acids, leading to the stabilization of DNA structures . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can be compared with other imidazole-containing compounds such as:
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and ability to form complexes with metal ions.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile interactions with biological and chemical systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
93669-21-7 |
|---|---|
Fórmula molecular |
C19H19N3O |
Peso molecular |
305.4g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-4-13-22-14-12-20-15-22)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-10,12,14-15H,4,11,13H2,(H,21,23) |
Clave InChI |
LHNYQACUGOEBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Solubilidad |
45.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359843.png)








![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)

![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)

![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
